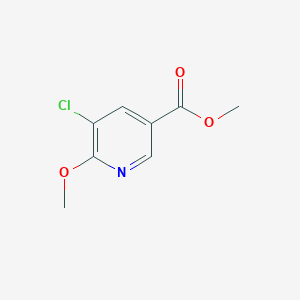

Methyl 5-chloro-6-methoxynicotinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-chloro-6-methoxypyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO3/c1-12-7-6(9)3-5(4-10-7)8(11)13-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSHFMDFMGKDEDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)C(=O)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50572626 | |

| Record name | Methyl 5-chloro-6-methoxypyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50572626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220656-93-9 | |

| Record name | Methyl 5-chloro-6-methoxypyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50572626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 5-chloro-6-methoxynicotinate

CAS Number: 220656-93-9

This technical guide provides a comprehensive overview of Methyl 5-chloro-6-methoxynicotinate, a key chemical intermediate in pharmaceutical and agrochemical research. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and spectral characterization.

Chemical Properties and Data

This compound is a halogenated pyridine derivative with a molecular formula of C₈H₈ClNO₃. Its chemical structure features a pyridine ring substituted with a methyl ester, a chloro group, and a methoxy group, making it a valuable building block in organic synthesis. The key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 220656-93-9 | [1] |

| IUPAC Name | methyl 5-chloro-6-methoxypyridine-3-carboxylate | [1] |

| Molecular Formula | C₈H₈ClNO₃ | [2] |

| Molecular Weight | 201.61 g/mol | |

| Appearance | White to off-white solid | |

| Melting Point | 108-110 °C | |

| Boiling Point | 315.7±32.0 °C (Predicted) | |

| Density | 1.355±0.06 g/cm³ (Predicted) | |

| Solubility | Soluble in methanol, ethyl acetate, and dichloromethane. |

Synthesis of this compound

Experimental Protocol: General Synthesis of a Substituted Methyl Nicotinate

This protocol describes a general method for the esterification of a nicotinic acid derivative, which can be adapted for the synthesis of this compound from 5-chloro-6-methoxynicotinic acid.

Materials:

-

5-chloro-6-methoxynicotinic acid

-

Methanol (anhydrous)

-

Thionyl chloride (SOCl₂) or a catalytic amount of a strong acid (e.g., H₂SO₄)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-chloro-6-methoxynicotinic acid in an excess of anhydrous methanol.

-

Esterification:

-

Method A (Thionyl Chloride): Cool the solution in an ice bath and slowly add thionyl chloride dropwise. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours.

-

Method B (Acid Catalysis): Add a catalytic amount of concentrated sulfuric acid to the methanolic solution and heat the mixture to reflux for several hours.

-

-

Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

-

Carefully neutralize the residue with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product. The crude this compound can be further purified by recrystallization or column chromatography.

Logical Workflow for Synthesis and Purification

References

An In-depth Technical Guide to Methyl 5-chloro-6-methoxypyridine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of methyl 5-chloro-6-methoxypyridine-3-carboxylate, a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. The document details its chemical identity, including its IUPAC name, physicochemical properties, and spectral data. A plausible synthetic route is outlined, complete with a detailed experimental protocol. Furthermore, the guide explores the potential biological significance and applications of this compound class, supported by a discussion of relevant signaling pathways that may be modulated by such structures. This paper aims to serve as a valuable resource for researchers engaged in the design and development of novel therapeutic agents based on the pyridine scaffold.

Chemical Identity and Physicochemical Properties

The compound commonly known as "Methyl 5-chloro-6-methoxynicotinate" is systematically named according to IUPAC nomenclature as methyl 5-chloro-6-methoxypyridine-3-carboxylate .

| Identifier | Value |

| IUPAC Name | methyl 5-chloro-6-methoxypyridine-3-carboxylate |

| Synonyms | This compound |

| CAS Number | 915107-31-2 |

| Molecular Formula | C₈H₈ClNO₃ |

| Molecular Weight | 201.61 g/mol |

| Appearance | White to off-white solid (predicted) |

| Melting Point | Not reported |

| Boiling Point | Not reported |

| Solubility | Expected to be soluble in common organic solvents like methanol, ethanol, DMSO, and DMF. |

Synthesis and Experimental Protocols

The synthesis of methyl 5-chloro-6-methoxypyridine-3-carboxylate can be envisioned through several synthetic strategies common in pyridine chemistry. A plausible and efficient method involves the selective nucleophilic substitution of a methoxy group for a chloro group on a di-chlorinated pyridine precursor, followed by esterification.

A likely starting material for this synthesis is 5,6-dichloronicotinic acid. The synthetic transformation would proceed in two main steps:

-

Selective Methoxylation: 5,6-dichloronicotinic acid can be treated with sodium methoxide in methanol. The methoxide anion will preferentially displace the chlorine atom at the 6-position, which is more activated towards nucleophilic aromatic substitution.

-

Esterification: The resulting 5-chloro-6-methoxynicotinic acid is then esterified to the methyl ester using standard esterification methods, such as reaction with methanol in the presence of an acid catalyst (e.g., sulfuric acid or thionyl chloride).

Alternatively, the synthesis could commence from methyl 5,6-dichloronicotinate, where the selective methoxylation is performed directly on the ester.

Proposed Experimental Protocol: Two-Step Synthesis from 5,6-Dichloronicotinic Acid

Step 1: Synthesis of 5-chloro-6-methoxynicotinic acid

-

To a solution of 5,6-dichloronicotinic acid (1.0 eq) in anhydrous methanol (10 volumes), sodium methoxide (1.1 eq) is added portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

The reaction mixture is then heated to reflux and stirred for 4-6 hours. The progress of the reaction is monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is dissolved in water and acidified with a suitable acid (e.g., 1M HCl) to a pH of approximately 3-4.

-

The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield 5-chloro-6-methoxynicotinic acid.

Step 2: Synthesis of methyl 5-chloro-6-methoxypyridine-3-carboxylate

-

To a suspension of 5-chloro-6-methoxynicotinic acid (1.0 eq) in anhydrous methanol (10 volumes) at 0 °C, thionyl chloride (1.2 eq) is added dropwise.

-

The reaction mixture is then allowed to warm to room temperature and subsequently heated to reflux for 3-5 hours. The reaction progress is monitored by TLC or LC-MS.

-

After the reaction is complete, the solvent is evaporated under reduced pressure.

-

The residue is dissolved in an organic solvent such as ethyl acetate and washed sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude product.

-

Purification of the crude product can be achieved by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure methyl 5-chloro-6-methoxypyridine-3-carboxylate.

Analytical Characterization

The structure and purity of the synthesized methyl 5-chloro-6-methoxypyridine-3-carboxylate would be confirmed using standard analytical techniques.

| Analytical Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the methoxy protons (singlet, ~4.0 ppm), the methyl ester protons (singlet, ~3.9 ppm), and two aromatic protons on the pyridine ring (two doublets or two singlets in the aromatic region, ~8.0-8.8 ppm). |

| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the carbons of the pyridine ring (including those bearing the chloro and methoxy substituents), and the carbons of the methoxy and methyl ester groups. |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the mass of the compound (m/z for [M]+ and [M+H]+), showing the characteristic isotopic pattern for a chlorine-containing compound. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the C=O stretch of the ester, C-O stretches of the ether and ester, C=C and C=N stretching vibrations of the aromatic ring, and the C-Cl stretch. |

Biological Context and Potential Applications

Substituted pyridine scaffolds are prevalent in a wide array of biologically active compounds and approved pharmaceutical agents. The specific combination of chloro, methoxy, and methyl carboxylate functional groups on the nicotinic acid framework in methyl 5-chloro-6-methoxypyridine-3-carboxylate suggests its potential as a valuable intermediate in drug discovery programs.

The pyridine ring is a well-established pharmacophore that can engage in various interactions with biological targets, including hydrogen bonding, π-stacking, and metal coordination. The substituents on the pyridine ring play a crucial role in modulating the compound's physicochemical properties, such as lipophilicity, electronic distribution, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile.

While the specific biological activity of methyl 5-chloro-6-methoxypyridine-3-carboxylate is not extensively documented in publicly available literature, its structural motifs are present in molecules with diverse therapeutic applications, including:

-

Anticancer Agents: Many pyridine derivatives have been investigated for their antiproliferative properties, acting through various mechanisms such as kinase inhibition and disruption of cellular signaling pathways like the PI3K/Akt/mTOR pathway.

-

Antitubercular Agents: The pyridine carboxamide moiety is a key feature in several compounds with potent activity against Mycobacterium tuberculosis.

-

Central Nervous System (CNS) Agents: The pyridine core is found in numerous drugs targeting CNS receptors, and its derivatives are explored for conditions like Alzheimer's disease, Parkinson's disease, and neuropathic pain.

-

Anti-inflammatory Agents: Substituted nicotinic acid derivatives have been explored for their anti-inflammatory effects.

Given this context, methyl 5-chloro-6-methoxypyridine-3-carboxylate serves as a versatile building block for the synthesis of libraries of novel compounds to be screened for a wide range of biological activities.

Representative Signaling Pathway and Experimental Workflow

While a specific signaling pathway for methyl 5-chloro-6-methoxypyridine-3-carboxylate has not been elucidated, we can propose a representative logical workflow for investigating the mechanism of action of a novel bioactive pyridine derivative based on its potential as a kinase inhibitor, a common mode of action for this class of compounds.

The following diagram illustrates a general workflow for identifying the target and mechanism of action of a hypothetical bioactive pyridine derivative.

The following diagram illustrates a hypothetical signaling pathway that could be modulated by a pyridine-based kinase inhibitor.

In-Depth Technical Guide: Methyl 5-chloro-6-methoxynicotinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 5-chloro-6-methoxynicotinate, a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. This document details its physicochemical properties, and outlines a conceptual framework for its synthesis and analysis based on established chemical principles, while also exploring the potential biological significance of related nicotinic acid derivatives.

Core Physicochemical Properties

This compound is a halogenated and methoxy-substituted methyl ester of nicotinic acid. Its specific molecular structure imparts distinct chemical characteristics that are pivotal for its potential interactions with biological systems. A summary of its key quantitative data is presented below.

| Property | Value |

| Molecular Formula | C₈H₈ClNO₃ |

| Molecular Weight | 201.61 g/mol |

| CAS Number | 220656-93-9 |

| IUPAC Name | methyl 5-chloro-6-methoxypyridine-3-carboxylate |

Conceptual Synthesis and Characterization

A potential synthetic workflow could involve a multi-step process starting from a suitable dichlorinated nicotinic acid precursor. This approach allows for regioselective substitution reactions to introduce the methoxy group at the desired position, followed by esterification to yield the final product.

Experimental Protocols: A Generalized Approach

1. Regioselective Methoxylation (Conceptual):

-

Objective: To selectively replace one of the chloro groups on a dichloronicotinic acid with a methoxy group.

-

Reagents: Dichloronicotinic acid, sodium methoxide in methanol.

-

Procedure: The dichloronicotinic acid would be dissolved in an appropriate solvent, such as methanol. A stoichiometric amount of sodium methoxide solution would be added dropwise at a controlled temperature to favor substitution at the more reactive chloro position. The reaction progress would be monitored by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Upon completion, the reaction mixture would be neutralized, and the product extracted using a suitable organic solvent.

2. Esterification (Conceptual):

-

Objective: To convert the carboxylic acid group of the monochloro-monomethoxy-nicotinic acid intermediate into a methyl ester.

-

Reagents: The intermediate from the previous step, methanol, and a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Procedure: The nicotinic acid derivative would be dissolved in an excess of methanol, followed by the addition of the acid catalyst. The mixture would be refluxed for several hours. The progress of the esterification would be monitored by TLC. After the reaction is complete, the excess methanol would be removed under reduced pressure, and the residue would be neutralized with a weak base. The final product would be extracted with an organic solvent and purified, for instance, by column chromatography.

Analytical Characterization

The identity and purity of synthesized this compound would be confirmed using a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the chemical structure by identifying the characteristic chemical shifts and coupling constants of the protons and carbons in the molecule.

-

Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) would be employed to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

-

High-Performance Liquid Chromatography (HPLC): HPLC would be utilized to assess the purity of the final compound.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR would help to identify the functional groups present in the molecule, such as the ester carbonyl group and the aromatic pyridine ring.

Potential Biological Significance and Signaling Pathways

While the specific biological activity of this compound is not extensively documented, the broader class of nicotinic acid derivatives has garnered significant attention in drug discovery for a range of therapeutic areas. Research into substituted nicotinates suggests potential roles as anti-inflammatory and anticancer agents.

The mechanism of action for many biologically active nicotinic acid derivatives involves their interaction with specific cellular signaling pathways. For instance, some derivatives have been shown to modulate the activity of key enzymes or receptors involved in inflammation and cell proliferation. A generalized logical relationship for the investigation of a novel nicotinic acid derivative is depicted below.

Given the structural similarities to other biologically active molecules, further research into this compound could reveal its potential to interact with pathways such as the NF-κB signaling cascade, which is central to inflammation, or various protein kinase pathways that are often dysregulated in cancer.

Disclaimer: This document is intended for informational purposes for a technical audience. The conceptual synthetic and analytical protocols are illustrative and would require optimization and validation in a laboratory setting. The discussion of potential biological activity is based on the broader class of related compounds and does not represent proven activities of this compound without specific experimental evidence.

An In-Depth Technical Guide to the Chemical Properties of Methyl 5-chloro-6-methoxynicotinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-chloro-6-methoxynicotinate is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its structural features, including the chloro, methoxy, and methyl ester functional groups on the pyridine ring, make it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and characterization of this compound, tailored for professionals in the fields of chemical research and pharmaceutical development.

Chemical and Physical Properties

Table 1: General and Physical Properties (Predicted)

| Property | Value | Source |

| IUPAC Name | Methyl 5-chloro-6-methoxypyridine-3-carboxylate | [1] |

| CAS Number | 220656-93-9 | [1] |

| Molecular Formula | C₈H₈ClNO₃ | [2] |

| Molecular Weight | 201.61 g/mol | [2] |

| Appearance | White to off-white solid (predicted) | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, Methanol) (predicted) | - |

Table 2: Spectroscopic Data (Predicted Ranges)

| Spectroscopic Technique | Predicted Chemical Shifts / Bands |

| ¹H NMR (CDCl₃, 400 MHz) | δ 8.5 - 8.7 (d, 1H, Ar-H), δ 8.0 - 8.2 (d, 1H, Ar-H), δ 4.0 - 4.2 (s, 3H, OCH₃), δ 3.9 - 4.1 (s, 3H, COOCH₃) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 164 - 166 (C=O), δ 158 - 160 (C-O), δ 148 - 150 (C-Cl), δ 140 - 142 (Ar-C), δ 125 - 127 (Ar-C), δ 110 - 112 (Ar-C), δ 53 - 55 (OCH₃), δ 52 - 54 (COOCH₃) |

| Infrared (IR) Spectroscopy (KBr, cm⁻¹) | ~3100-3000 (Ar C-H stretch), ~2950 (Aliphatic C-H stretch), ~1730 (C=O ester stretch), ~1600, 1450 (Ar C=C stretch), ~1250 (C-O stretch), ~800 (C-Cl stretch) |

| Mass Spectrometry (EI) | m/z 201/203 (M⁺, chlorine isotope pattern), 170/172 ([M-OCH₃]⁺), 142/144 ([M-COOCH₃]⁺) |

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible synthetic route can be devised based on established pyridine chemistry. The following represents a generalized, hypothetical protocol that would require optimization.

Synthesis of this compound

A potential synthetic route could involve the chlorination and subsequent methoxylation of a suitable nicotinic acid precursor, followed by esterification.

Workflow Diagram:

Caption: Hypothetical workflow for the synthesis of this compound.

Detailed Methodology (Hypothetical):

-

Chlorination of 6-hydroxynicotinic acid: 6-hydroxynicotinic acid is reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) to introduce the chlorine atom at the 6-position. The reaction is typically carried out in an inert solvent under reflux.

-

Methoxylation: The resulting 6-chloronicotinic acid derivative is then reacted with sodium methoxide in methanol. This nucleophilic aromatic substitution reaction replaces a suitable leaving group (potentially another chloro group introduced during the first step, depending on the starting material and conditions) with a methoxy group.

-

Esterification: The final step is the esterification of the carboxylic acid group. This can be achieved by reacting the product from the previous step with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions.

-

Purification: The crude product is purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

-

Characterization: The structure and purity of the final product are confirmed by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Potential Biological Activity and Signaling Pathways

While there is no specific research on the biological activity or the signaling pathways directly associated with this compound, its structural similarity to other biologically active pyridine derivatives suggests potential areas for investigation.

Many substituted chloronicotinates belong to the class of neonicotinoid insecticides.[3] These compounds act as agonists at the nicotinic acetylcholine receptors (nAChRs) in insects, leading to overstimulation of the nervous system and eventual paralysis and death.[3] The specific substitution pattern on the pyridine ring is crucial for this activity.

Diagram of a Potential Signaling Pathway Interaction:

Caption: Hypothetical interaction with a nicotinic acetylcholine receptor.

It is important to emphasize that the biological activity and the specific signaling pathways affected by this compound would need to be determined through rigorous experimental studies, including binding assays, electrophysiology, and in vivo testing.

Conclusion

This compound is a chemical intermediate with potential for use in the development of novel bioactive molecules. While detailed experimental data on its properties are not extensively documented, this guide provides a summary of its known identifiers and a framework for its synthesis and characterization based on established chemical principles. Further research is required to fully elucidate its physical, chemical, and biological properties, which will be crucial for its application in drug discovery and development.

References

Spectroscopic Data and Analysis of Methyl 5-chloro-6-methoxynicotinate: A Technical Guide

Introduction

Methyl 5-chloro-6-methoxynicotinate is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. Its chemical structure, featuring a chlorinated and methoxylated pyridine ring with a methyl ester functional group, gives rise to a unique spectroscopic profile. This technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Detailed experimental protocols for acquiring these spectra are also presented to aid researchers in their analytical endeavors.

Chemical Structure

IUPAC Name: Methyl 5-chloro-6-methoxypyridine-3-carboxylate CAS Number: 220656-93-9 Molecular Formula: C₈H₈ClNO₃ Molecular Weight: 201.61 g/mol

Spectroscopic Data

The following tables summarize the predicted and characteristic spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.5 - 8.7 | d (J ≈ 2.5 Hz) | 1H | H-2 (Aromatic) |

| ~8.0 - 8.2 | d (J ≈ 2.5 Hz) | 1H | H-4 (Aromatic) |

| ~4.0 | s | 3H | OCH₃ (methoxy) |

| ~3.9 | s | 3H | OCH₃ (ester) |

Note: Chemical shifts are predicted and may vary slightly based on experimental conditions.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~165 | C=O (ester) |

| ~160 | C-6 |

| ~148 | C-2 |

| ~140 | C-4 |

| ~120 | C-5 |

| ~115 | C-3 |

| ~54 | OCH₃ (methoxy) |

| ~53 | OCH₃ (ester) |

Note: Chemical shifts are predicted and may vary slightly based on experimental conditions.

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2990 - 2850 | Medium | Aliphatic C-H stretch (O-CH₃) |

| 1740 - 1720 | Strong | C=O stretch (ester)[1] |

| 1600 - 1550 | Medium-Strong | C=C and C=N ring stretching (pyridine)[2] |

| 1480 - 1440 | Medium | C-H bending (CH₃) |

| 1300 - 1200 | Strong | C-O stretch (ester and ether) |

| 1100 - 1000 | Strong | C-O stretch (ether) |

| 800 - 700 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Predicted Identity |

| 201/203 | [M]⁺ (Molecular ion, ~3:1 ratio due to ³⁵Cl/³⁷Cl) |

| 170/172 | [M - OCH₃]⁺ |

| 142/144 | [M - COOCH₃]⁺ |

| 127 | [M - Cl - OCH₃]⁺ |

Note: The fragmentation pattern is predicted and may be influenced by the ionization method used.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials and Equipment:

-

This compound sample

-

Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS)

-

5 mm NMR tubes

-

Vortex mixer

-

High-field NMR spectrometer (e.g., 500 MHz)[3]

Procedure:

-

Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of CDCl₃ in a clean, dry vial.[4]

-

Ensure the sample is fully dissolved. If necessary, gently vortex the vial.

-

Transfer the solution into a 5 mm NMR tube.

-

Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

Acquire the proton-decoupled ¹³C NMR spectrum. Typical parameters include a 45° pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 scans or more).

-

Process the acquired data (Fourier transform, phase correction, and baseline correction).

-

Reference the spectra to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the residual CDCl₃ signal for ¹³C.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of solid this compound using the KBr pellet method.

Materials and Equipment:

-

This compound sample

-

Spectroscopy-grade potassium bromide (KBr), dried

-

Pellet press and die[6]

-

FTIR spectrometer

Procedure:

-

Place approximately 1-2 mg of the sample into a clean, dry agate mortar.[5][6]

-

Add approximately 100-200 mg of dry KBr powder to the mortar.[5][6]

-

Gently grind the sample and KBr together until a fine, homogeneous powder is obtained.[5][6]

-

Transfer a portion of the mixture into the pellet die.

-

Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.[7]

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of a blank KBr pellet.[5]

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio of the molecular ion and major fragment ions of this compound.

Materials and Equipment:

-

This compound sample

-

Volatile organic solvent (e.g., methanol or dichloromethane)

-

Mass spectrometer with an Electron Ionization (EI) source[8]

Procedure:

-

Prepare a dilute solution of the sample (approximately 0.1-1 mg/mL) in a suitable volatile solvent.

-

Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

If using a direct insertion probe, the sample is volatilized by heating in the ion source.

-

In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[8][9]

-

The resulting positively charged ions (molecular ion and fragment ions) are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

The detector records the abundance of each ion.

-

A mass spectrum is generated, plotting ion abundance versus m/z.

Diagrams

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. researchgate.net [researchgate.net]

- 3. books.rsc.org [books.rsc.org]

- 4. chem.latech.edu [chem.latech.edu]

- 5. shimadzu.com [shimadzu.com]

- 6. What Is The Pellet Technique In Ir? Master Solid Sample Preparation For Clear Spectroscopy - Kintek Solution [kindle-tech.com]

- 7. azom.com [azom.com]

- 8. bitesizebio.com [bitesizebio.com]

- 9. chromatographyonline.com [chromatographyonline.com]

An In-depth Technical Guide to the Solubility of Methyl 5-chloro-6-methoxynicotinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-chloro-6-methoxynicotinate, a substituted pyridine derivative with the CAS Number 220656-93-9, is a compound of interest in pharmaceutical and chemical research.[1] Its solubility is a critical parameter influencing its behavior in various applications, including reaction kinetics, formulation development, and biological assays. This document provides a comprehensive guide to the solubility of this compound. Due to the limited availability of specific experimental data in publicly accessible literature, this guide focuses on the theoretical factors expected to govern its solubility and provides a general experimental protocol for its determination.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties provide insights into its expected solubility characteristics.

| Property | Value | Source |

| IUPAC Name | Methyl 5-chloro-6-methoxypyridine-3-carboxylate | [1] |

| CAS Number | 220656-93-9 | [1] |

| Molecular Formula | C₈H₈ClNO₃ | |

| Molecular Weight | 201.61 g/mol | |

| Structure | (Image of the chemical structure of this compound) |

Solubility Profile

Aqueous Solubility

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method |

| Water | 25 | Data Not Available | Data Not Available | |

| Phosphate-Buffered Saline (pH 7.4) | 25 | Data Not Available | Data Not Available |

Organic Solvent Solubility

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method |

| Ethanol | 25 | Data Not Available | Data Not Available | |

| Methanol | 25 | Data Not Available | Data Not Available | |

| Dimethyl Sulfoxide (DMSO) | 25 | Data Not Available | Data Not Available | |

| Dichloromethane (DCM) | 25 | Data Not Available | Data Not Available | |

| Acetone | 25 | Data Not Available | Data Not Available | |

| Acetonitrile | 25 | Data Not Available | Data Not Available | |

| Ethyl Acetate | 25 | Data Not Available | Data Not Available | |

| Toluene | 25 | Data Not Available | Data Not Available |

Factors Influencing Solubility

The solubility of this compound is governed by a combination of its structural features and the properties of the solvent. The "like dissolves like" principle is a fundamental concept, suggesting that solutes dissolve best in solvents with similar polarity.

Based on its structure, the following can be inferred:

-

Polar Nature : The presence of a nitrogen atom in the pyridine ring, a methoxy group, and a methyl ester group introduces polarity to the molecule. These functional groups can act as hydrogen bond acceptors.

-

Lipophilicity : The chloro group and the aromatic ring contribute to the lipophilicity of the molecule, which would favor solubility in nonpolar organic solvents.

-

Aqueous Solubility : The pyridine nitrogen can be protonated in acidic conditions, forming a more water-soluble salt. Generally, pyridine itself is miscible with water. However, the substituents on the ring will influence its overall aqueous solubility.

-

Organic Solvent Solubility : Due to its mixed polar and nonpolar characteristics, this compound is expected to be soluble in a range of polar and nonpolar organic solvents.

Recommended Experimental Protocol for Solubility Determination

The following is a general procedure for determining the solubility of this compound using the isothermal shake-flask method. This method is widely accepted for generating equilibrium solubility data.

Materials and Equipment:

-

This compound

-

Selected solvents (e.g., water, ethanol, DMSO)

-

Analytical balance

-

Vials with screw caps

-

Shaker or orbital incubator set to a constant temperature

-

Centrifuge or syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected solvent in a vial. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker or orbital incubator set to the desired constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A period of 24 to 72 hours is typically recommended. Preliminary experiments can be conducted to determine the time required to reach a plateau in concentration.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow the undissolved solid to settle.

-

Carefully separate the saturated solution (supernatant) from the excess solid. This can be achieved by:

-

Centrifugation: Centrifuge the vials at a high speed to pellet the solid.

-

Filtration: Withdraw the supernatant using a syringe fitted with a solvent-compatible filter. This is often the preferred method to ensure no solid particles are transferred.

-

-

-

Quantification:

-

Accurately dilute a known volume of the clear supernatant with a suitable solvent.

-

Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectroscopy.

-

A calibration curve should be prepared using standard solutions of known concentrations of the compound.

-

-

Data Analysis:

-

Calculate the concentration of the compound in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/L or mol/L.

-

The experiment should be performed in triplicate to ensure the reliability of the results.

-

Conclusion

While specific, publicly available solubility data for this compound is currently lacking, an understanding of its chemical structure allows for reasoned predictions of its solubility behavior. The provided experimental protocol offers a robust framework for researchers to determine the precise solubility of this compound in various solvents of interest. Such data is invaluable for the effective design of experiments, formulation strategies, and the overall advancement of research and development involving this compound.

References

"Methyl 5-chloro-6-methoxynicotinate" material safety data sheet (MSDS)

For Researchers, Scientists, and Drug Development Professionals

Chemical Identification and Properties

Methyl 5-chloro-6-methoxynicotinate, also known as methyl 5-chloro-6-methoxypyridine-3-carboxylate, is a substituted pyridine derivative.[1] Its fundamental properties are summarized below.

| Identifier | Value | Source |

| CAS Number | 220656-93-9 | [1] |

| IUPAC Name | methyl 5-chloro-6-methoxypyridine-3-carboxylate | [1] |

| Molecular Formula | C₈H₈ClNO₃ | |

| Molecular Weight | 201.61 g/mol | |

| Physical Form | Solid | [1] |

| Purity | Typically ≥95% | [1] |

| Physicochemical Properties | Value | Source |

| Melting Point | No data available | |

| Boiling Point | No data available | |

| Flash Point | No data available | |

| Density | No data available | |

| Solubility | No data available | |

| Storage Temperature | Inert atmosphere, room temperature | [2] |

Hazard Identification and Safety Profile

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information.

| Hazard Classification | Code | Description |

| Acute Toxicity, Oral | H302 | Harmful if swallowed |

| Skin Irritation | H315 | Causes skin irritation |

| Eye Irritation | H319 | Causes serious eye irritation |

| Acute Toxicity, Inhalation | H332 | Harmful if inhaled |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |

Signal Word: Warning

Hazard Pictogram: GHS07 (Exclamation Mark)[1]

Precautionary Statements:

| Code | Precaution |

| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |

| P264 | Wash hands thoroughly after handling. |

| P270 | Do not eat, drink or smoke when using this product. |

| P271 | Use only outdoors or in a well-ventilated area. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |

| P302+P352 | IF ON SKIN: Wash with plenty of water. |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P330 | Rinse mouth. |

| P362+P364 | Take off contaminated clothing and wash it before reuse. |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up. |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

Experimental Protocols and Handling

Handling and Personal Protective Equipment (PPE)

Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory.

| PPE Item | Specification |

| Eye/Face Protection | Safety glasses with side-shields or chemical goggles. A face shield may be necessary if splashing is a risk. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and closed-toe shoes. |

| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. If dust or aerosols are generated, a NIOSH-approved respirator is recommended. |

The following workflow should be followed when handling this compound:

Emergency Procedures

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[3] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[3] Seek medical attention if irritation develops or persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[4] |

Fire-Fighting Measures

| Aspect | Recommendation |

| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5] |

| Unsuitable Extinguishing Media | A solid water stream may be ineffective. |

| Specific Hazards | Hazardous combustion products may include carbon oxides, nitrogen oxides, and hydrogen chloride gas. |

| Protective Equipment | Wear self-contained breathing apparatus (SCBA) and full protective gear.[5] |

Stability and Reactivity

| Condition | Information |

| Reactivity | No specific reactivity data available. |

| Chemical Stability | Stable under recommended storage conditions. |

| Possibility of Hazardous Reactions | No data available. |

| Conditions to Avoid | No specific data available; avoid strong heating and ignition sources. |

| Incompatible Materials | Strong oxidizing agents. |

| Hazardous Decomposition Products | Carbon oxides, nitrogen oxides, hydrogen chloride gas. |

Toxicological and Ecological Information

Detailed quantitative toxicological data such as LD50 and LC50 values for this compound are not available in the public domain. The primary known toxicological effects are irritation to the skin, eyes, and respiratory tract, and harm if swallowed or inhaled.

Ecological information regarding the impact of this compound on the environment is not available. It is imperative to prevent its release into soil, water, and the atmosphere.

Disposal Considerations

Disposal of this compound and its containers must be conducted in accordance with all local, state, and federal regulations.[6] It should be treated as hazardous waste and disposed of through a licensed waste disposal company.[6] Do not allow this chemical to enter drains or waterways.

Biological Activity and Drug Development Applications

As a pharmaceutical intermediate, this compound serves as a building block in the synthesis of more complex active pharmaceutical ingredients (APIs).[1] However, comprehensive studies on the biological activity, mechanism of action, or specific signaling pathways directly involving this compound are not publicly available. Research on related substituted nicotinic acid and pyridine carboxylate derivatives has explored their potential as anti-inflammatory agents, inhibitors of various enzymes, and as anticancer therapeutics.[7][8] It is plausible that this compound is utilized in the development of molecules targeting a range of biological pathways, but specific details remain proprietary or unpublished.

Disclaimer: This document is intended for informational purposes for a qualified scientific audience and does not constitute a complete safety data sheet. Always refer to the official Safety Data Sheet (SDS) provided by the supplier before handling this chemical. All laboratory work should be conducted by trained professionals in a controlled environment.

References

- 1. This compound [synhet.com]

- 2. QCC Tour | Virtual tour generated by Panotour [qcc.edu]

- 3. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 4. tcichemicals.com [tcichemicals.com]

- 5. theory.labster.com [theory.labster.com]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis of Novel Pyridine-Carboxylates as Small-Molecule Inhibitors of Human Aspartate/Asparagine-β-Hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and biological activity of 2-hydroxynicotinoyl-serine-butyl esters related to antibiotic UK-3A - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of Methyl 5-chloro-6-methoxynicotinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-chloro-6-methoxynicotinate is a key intermediate in the synthesis of various pharmaceutical compounds. This document provides a comprehensive technical guide on its synthesis, including detailed experimental protocols, quantitative data, and process visualizations. The primary synthetic route discussed involves the transformation of 5-chloro-6-hydroxynicotinic acid through a one-pot methylation and esterification reaction. This guide is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug development.

Introduction

This compound, with the IUPAC name Methyl 5-chloro-6-methoxypyridine-3-carboxylate[1], is a substituted pyridine derivative of significant interest in medicinal chemistry. Its structure, featuring a chlorinated and methoxylated pyridine ring with a methyl ester group, makes it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The efficient and scalable synthesis of this intermediate is crucial for the advancement of related drug discovery programs.

This guide details a common and effective synthetic pathway to this compound, providing a step-by-step experimental protocol and relevant quantitative data.

Synthetic Pathway Overview

The synthesis of this compound can be achieved from 5-chloro-6-hydroxynicotinic acid. This precursor undergoes a simultaneous O-methylation of the hydroxyl group and esterification of the carboxylic acid group in a one-pot reaction. This transformation is typically carried out using a methylating agent in the presence of a suitable base.

References

An In-depth Technical Guide to the Synthesis of Methyl 5-chloro-6-methoxynicotinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for Methyl 5-chloro-6-methoxynicotinate, a key intermediate in pharmaceutical research and development. This document details the core precursors, reaction methodologies, and quantitative data to support the synthesis of this compound.

Introduction

This compound, with the CAS number 220656-93-9, is a substituted pyridine derivative. Its structural features make it a valuable building block in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. This guide outlines a primary synthetic route from commercially available precursors, focusing on practical and scalable laboratory procedures.

Primary Synthetic Pathway

The most direct and commonly referenced pathway to this compound involves a two-step process starting from 5-Chloro-6-hydroxynicotinic acid. The key transformations are:

-

Methoxylation: Conversion of 5-Chloro-6-hydroxynicotinic acid to 5-Chloro-6-methoxynicotinic acid.

-

Esterification: Conversion of 5-Chloro-6-methoxynicotinic acid to the final product, this compound.

Precursor Synthesis and Characterization

The primary precursor for this synthesis is 5-Chloro-6-hydroxynicotinic acid. While commercially available, understanding its synthesis can be crucial for supply chain security and cost management in large-scale production.

Synthesis of 5-Chloro-6-hydroxynicotinic acid

A common method for the preparation of 5-Chloro-6-hydroxynicotinic acid involves the chlorination of 6-hydroxynicotinic acid.[1][2][3][4]

Experimental Protocol:

A detailed experimental protocol for the synthesis of the isomeric 5-chloro-2-hydroxynicotinic acid is available and can be adapted.[3] To a solution of 6-hydroxynicotinic acid in a suitable solvent (e.g., a mixture of sodium hydroxide solution and water), a chlorinating agent such as sodium hypochlorite is added. The reaction is typically stirred at room temperature overnight. Acidification of the reaction mixture with a strong acid like hydrochloric acid precipitates the product, which can then be collected by filtration, washed with water, and dried.

| Precursor/Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 6-Hydroxynicotinic acid | 5006-66-6 | C6H5NO3 | 139.11 |

| Sodium hypochlorite | 7681-52-9 | NaClO | 74.44 |

| Sodium hydroxide | 1310-73-2 | NaOH | 40.00 |

| Hydrochloric acid | 7647-01-0 | HCl | 36.46 |

| Product | |||

| 5-Chloro-6-hydroxynicotinic acid | 54127-63-8 | C6H4ClNO3 | 173.55 |

Table 1: Key reagents and product in the synthesis of 5-Chloro-6-hydroxynicotinic acid.

Synthesis of this compound

The synthesis of the target compound from 5-Chloro-6-hydroxynicotinic acid proceeds in two main steps.

Step 1: Methoxylation of 5-Chloro-6-hydroxynicotinic acid

The hydroxyl group of 5-Chloro-6-hydroxynicotinic acid is converted to a methoxy group to yield 5-Chloro-6-methoxynicotinic acid (CAS: 884494-85-3).[5][6]

Experimental Protocol:

For a related compound, Methyl 2-chloro-6-methoxypyridine-3-carboxylate, the synthesis involves reacting 2-Chloro-6-hydroxynicotinic acid with silver carbonate and methyl iodide in chloroform at 50°C for 3 hours.[7] A similar procedure can be adapted for the 5-chloro isomer.

| Precursor/Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 5-Chloro-6-hydroxynicotinic acid | 54127-63-8 | C6H4ClNO3 | 173.55 |

| Methyl iodide | 74-88-4 | CH3I | 141.94 |

| Silver carbonate | 534-16-7 | Ag2CO3 | 275.75 |

| Chloroform | 67-66-3 | CHCl3 | 119.38 |

| Product | |||

| 5-Chloro-6-methoxynicotinic acid | 884494-85-3 | C7H6ClNO3 | 187.58 |

Table 2: Key reagents and product in the methoxylation step.

Step 2: Esterification of 5-Chloro-6-methoxynicotinic acid

The final step is the esterification of the carboxylic acid group of 5-Chloro-6-methoxynicotinic acid to yield this compound.

Experimental Protocol:

A standard Fischer esterification protocol can be employed. 5-Chloro-6-methoxynicotinic acid is dissolved in an excess of methanol, and a catalytic amount of a strong acid, such as sulfuric acid or thionyl chloride, is added. The mixture is then heated to reflux for several hours until the reaction is complete, as monitored by TLC or LC-MS. After cooling, the excess methanol is removed under reduced pressure. The residue is then neutralized with a base, such as a saturated sodium bicarbonate solution, and the product is extracted with an organic solvent like ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product. Purification can be achieved by column chromatography or recrystallization. A patent for the preparation of 6-methylnicotinic acid methyl ester describes refluxing the corresponding acid with methanol and thionyl chloride, which resulted in a high yield and purity.[8]

| Precursor/Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 5-Chloro-6-methoxynicotinic acid | 884494-85-3 | C7H6ClNO3 | 187.58 |

| Methanol | 67-56-1 | CH4O | 32.04 |

| Sulfuric acid (catalyst) | 7664-93-9 | H2SO4 | 98.08 |

| Product | |||

| This compound | 220656-93-9 | C8H8ClNO3 | 201.61 |

Table 3: Key reagents and product in the esterification step.

Quantitative Data

The following table summarizes the reported yields for related synthetic transformations, which can serve as a benchmark for the synthesis of this compound.

| Reaction | Product | Yield (%) | Purity (%) | Reference |

| Methylation of 2-Chloro-6-hydroxynicotinic acid | Methyl 2-chloro-6-methoxypyridine-3-carboxylate | 69 | Not specified | [7] |

| Esterification of 6-methylnicotinic acid | 6-methylnicotinic acid methyl ester | Not specified | >98 (GC) | [8] |

Table 4: Reported yields for analogous reactions.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the synthesis and purification of this compound.

Conclusion

This technical guide has outlined a robust and feasible synthetic route for the preparation of this compound. By leveraging established chemical transformations and providing detailed procedural guidance based on analogous reactions, researchers and drug development professionals can confidently approach the synthesis of this important pharmaceutical intermediate. The provided data and workflows are intended to facilitate efficient and successful laboratory execution.

References

- 1. 5-Chloro-6-hydroxynicotinic acid | C6H4ClNO3 | CID 599541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CH664754A5 - 5,6-di:chloro-nicotinic acid prodn. - by reacting 6-hydroxy-nicotinic acid with acid chloride, reacting prod. with chlorine, then with acid chloride and hydrolysing prod - Google Patents [patents.google.com]

- 3. US4960896A - Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinic acids - Google Patents [patents.google.com]

- 4. 5-Chloro-6-hydroxynicotinic acid | 54127-63-8 [sigmaaldrich.com]

- 5. echemi.com [echemi.com]

- 6. 5-Choro-6-methoxynicotinic acid | 884494-85-3 [chemicalbook.com]

- 7. METHYL 2-CHLORO-6-METHOXYNICOTINATE synthesis - chemicalbook [chemicalbook.com]

- 8. CN101812016B - Method for preparing 6-methylnicotinic acid etoricoxib intermediate and ester thereof - Google Patents [patents.google.com]

An In-depth Technical Guide to Methyl 5-chloro-6-methoxynicotinate Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 5-chloro-6-methoxynicotinate, its derivatives, and analogs, focusing on their synthesis, potential biological activities, and mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Core Compound: this compound

This compound is a substituted pyridine carboxylic acid ester. Its core structure presents multiple sites for chemical modification, making it an attractive scaffold for the development of novel therapeutic agents.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | Methyl 5-chloro-6-methoxypyridine-3-carboxylate | [1] |

| CAS Number | 220656-93-9 | [1] |

| Molecular Formula | C₈H₈ClNO₃ | [1] |

| Molecular Weight | 201.61 g/mol | [1] |

| Appearance | White to off-white solid (predicted) | - |

| Solubility | Soluble in organic solvents like DMSO and methanol (predicted) | - |

Synthesis of this compound and Derivatives

Experimental Protocol: Proposed Synthesis of this compound

Step 1: Esterification of 2-Hydroxy-5-chloronicotinic Acid

-

To a solution of 2-hydroxy-5-chloronicotinic acid (1.0 eq) in methanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

-

Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate (3 x 10 volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl 2-hydroxy-5-chloronicotinate.

Step 2: O-Methylation of Methyl 2-hydroxy-5-chloronicotinate

-

Dissolve methyl 2-hydroxy-5-chloronicotinate (1.0 eq) in a suitable solvent such as dimethylformamide (DMF, 10 volumes).

-

Add a base, for example, potassium carbonate (K₂CO₃, 2.0 eq), to the solution and stir for 15 minutes at room temperature.

-

Add methyl iodide (CH₃I, 1.2 eq) dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 12-18 hours, monitoring its completion by TLC.

-

After the reaction is complete, pour the mixture into ice-cold water and extract the product with ethyl acetate (3 x 10 volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain pure this compound.

Biological Activities and Potential Applications

Derivatives of nicotinic acid have demonstrated a wide array of biological activities. While specific data for this compound is limited, its structural analogs suggest potential applications in several therapeutic areas.

Anti-inflammatory Activity

Nicotinic acid derivatives have been reported to possess anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase-2 (COX-2). The inhibition of COX-2 is a key mechanism for reducing inflammation and pain.

Table 2: Anti-inflammatory Activity of Representative Nicotinic Acid Derivatives

| Compound | Target | Assay | Activity | Reference |

| 2-Substituted Phenyl Nicotinic Acid Derivatives | COX-2 | In vivo carrageenan-induced paw edema | Significant anti-inflammatory activity | [2] |

| Nicotinate Derivatives | COX-2 | In vitro COX inhibitory assay | Potent and selective COX-2 inhibition | [3] |

| Chlorogenic acid methyl ester | COX-2, NLRP3, NF-κB | LPS-stimulated macrophages | Strong anti-inflammatory effects | [4] |

Anticancer Activity

Substituted pyridine carboxylic acids have also been investigated for their potential as anticancer agents. Studies have shown that these compounds can exhibit cytotoxicity against various cancer cell lines.

Table 3: Anticancer Activity of Representative Pyridine Carboxylic Acid Derivatives

| Compound | Cell Line | Assay | IC₅₀ (µM) | Reference |

| Pyridinecarboxylic acid derivative (LHT-17-19) | HT29 (Colon) | Cytotoxicity Assay | 0.13 | [5] |

| Pyridinecarboxylic acid derivative (LHT-17-19) | MCF-7 (Breast) | Cytotoxicity Assay | 16 | [5] |

| 2,3-Pyridinedicarboxylic acid-Zn complex | SMMC-7721 (Liver) | IC₅₀ Test | 21.80 | [6] |

| Halogenated Benzofuran Carboxylate | A549 (Lung) | MTT Assay | 6.3 | [7] |

| Halogenated Benzofuran Carboxylate | HepG2 (Liver) | MTT Assay | 11 | [7] |

Mechanism of Action: GPR109A Signaling Pathway

Nicotinic acid and its analogs are known to exert some of their effects through the G protein-coupled receptor GPR109A (also known as HM74A or NIACR1).[8] Activation of GPR109A can lead to downstream signaling events that influence various cellular processes.

Key Experimental Protocols

In Vitro COX-2 Inhibition Assay

This protocol outlines a general procedure for assessing the COX-2 inhibitory activity of a test compound.

References

- 1. In Vitro Anti-Inflammatory Activity of Methyl Derivatives of Flavanone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. atlantis-press.com [atlantis-press.com]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Core: A Technical Guide to Methyl 5-chloro-6-methoxynicotinate and its Potential in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-chloro-6-methoxynicotinate, a substituted pyridine derivative, stands as a molecule of interest within the vast landscape of medicinal chemistry. While specific, in-depth research on this particular compound remains largely unpublished in publicly accessible scientific literature, its structural motifs—the chlorinated pyridine core and the methoxy group—are well-established pharmacophores that contribute significantly to the biological activity of numerous therapeutic agents. This technical guide aims to provide a comprehensive overview of the potential of this compound as a building block in drug discovery, drawing upon the broader knowledge of substituted nicotinic acid derivatives and the strategic importance of its constituent functional groups.

Physicochemical Properties

A foundational understanding of a molecule's physical and chemical characteristics is paramount for its application in medicinal chemistry. The key properties of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | methyl 5-chloro-6-methoxypyridine-3-carboxylate | SynHet |

| CAS Number | 220656-93-9 | SynHet |

| Molecular Formula | C₈H₈ClNO₃ | SynHet |

| Molecular Weight | 201.61 g/mol | Calculated |

The Medicinal Chemistry Significance of the Core Structure

The nicotinic acid scaffold is a privileged structure in drug discovery, forming the basis for a wide array of therapeutic agents. The introduction of chloro and methoxy substituents onto this core can profoundly influence the molecule's pharmacokinetic and pharmacodynamic properties.

The Role of the Chloro Group:

-

Modulation of Electronic Properties: The electron-withdrawing nature of the chlorine atom can significantly alter the pKa of the pyridine nitrogen, influencing its ability to form hydrogen bonds and interact with biological targets.

-

Enhanced Lipophilicity: The introduction of a chlorine atom generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance its oral bioavailability.

-

Metabolic Stability: The C-Cl bond is relatively stable to metabolic degradation, potentially increasing the half-life of a drug candidate.

-

Halogen Bonding: The chlorine atom can participate in halogen bonding, a non-covalent interaction with electron-donating atoms in a protein's binding pocket, which can contribute to enhanced binding affinity and selectivity.

The Role of the Methoxy Group:

-

Hydrogen Bond Acceptor: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in a target protein.

-

Improved Solubility: In some contexts, the methoxy group can improve the aqueous solubility of a compound, which is a critical parameter for drug development.

-

Metabolic Lability: The methoxy group can be a site of metabolism (O-demethylation), which can be leveraged for prodrug strategies or to modulate the pharmacokinetic profile of a compound.

-

Conformational Control: The steric bulk of the methoxy group can influence the preferred conformation of the molecule, potentially locking it into a bioactive conformation.

Potential Therapeutic Applications: An Extrapolation from Related Analogs

-

Oncology: Substituted pyridines are integral components of many kinase inhibitors and other anticancer agents. The specific substitution pattern of this compound could be explored for its potential to inhibit cancer-related signaling pathways.

-

Infectious Diseases: The nicotinic acid scaffold is present in some antibacterial and antimalarial drugs. Derivatives of this compound could be synthesized and screened for activity against a range of pathogens.

-

Inflammation and Pain: Nicotinic acid derivatives have been investigated for their analgesic and anti-inflammatory properties. The chloro and methoxy substituents could modulate the activity of enzymes such as cyclooxygenases (COX).

-

Central Nervous System (CNS) Disorders: The ability of small molecules to cross the blood-brain barrier is crucial for treating CNS disorders. The physicochemical properties of this compound might make it a suitable starting point for the development of novel CNS-active agents.

Synthetic Strategies and Methodologies

The synthesis of this compound and its derivatives would likely follow established methodologies for the functionalization of pyridine rings. A general, hypothetical synthetic workflow is presented below.

Figure 1. A generalized synthetic workflow for the preparation of this compound and its derivatives.

Experimental Protocols (Hypothetical)

Based on general organic chemistry principles, the following represents a plausible, though not experimentally verified, approach to the synthesis.

Protocol 1: Synthesis of a Dichlorinated Nicotinic Acid Intermediate

-

Starting Material: A suitable commercially available nicotinic acid or its ester.

-

Chlorination: The starting material could be subjected to electrophilic chlorination using reagents such as N-chlorosuccinimide (NCS) or chlorine gas in the presence of a Lewis acid catalyst. The regioselectivity of this step would be critical.

-

Purification: The chlorinated intermediate would be purified using standard techniques such as column chromatography or recrystallization.

Protocol 2: Selective Methoxylation

-

Reactant: The purified chlorinated nicotinic acid derivative.

-

Methoxylation: The intermediate could be reacted with sodium methoxide in methanol. The reaction conditions (temperature, reaction time) would need to be optimized to achieve selective substitution of one of the chlorine atoms.

-

Work-up and Purification: The reaction mixture would be quenched, and the product extracted and purified.

Protocol 3: Esterification

-

Reactant: The 5-chloro-6-methoxynicotinic acid.

-

Esterification: The carboxylic acid would be converted to the methyl ester using standard methods such as Fischer esterification (methanol with a catalytic amount of strong acid) or by reaction with diazomethane or methyl iodide in the presence of a base.

-

Purification: The final product, this compound, would be purified to a high degree of purity.

Future Directions and Conclusion

This compound represents a potentially valuable, yet underexplored, building block for medicinal chemistry. The lack of specific biological data in the public domain presents a clear opportunity for investigation. Future research should focus on:

-

De novo Synthesis and Characterization: The development and publication of a robust and scalable synthesis for this compound.

-

Biological Screening: Comprehensive screening of the compound against a wide range of biological targets to identify potential therapeutic applications.

-

Analogue Synthesis: The creation of a library of derivatives to explore the structure-activity relationship (SAR) and optimize for potency, selectivity, and pharmacokinetic properties.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotinic acid and its derivatives are a well-established class of compounds with a diverse range of biological activities. While the parent compound, niacin (Vitamin B3), is a crucial nutrient and a lipid-lowering agent, structural modifications to the pyridine ring and the carboxylate group have yielded a vast library of molecules with potential therapeutic applications, including anticancer and antimicrobial effects. This technical guide focuses on the biological activities of compounds related to "Methyl 5-chloro-6-methoxynicotinate," providing a comprehensive overview of available quantitative data, detailed experimental methodologies, and visual representations of associated cellular pathways and workflows. Although specific data for "this compound" is limited in publicly available literature, this document synthesizes findings from structurally similar substituted nicotinic acid and pyridine derivatives to provide a foundational understanding for researchers in the field.

Introduction

The pyridine nucleus is a privileged scaffold in medicinal chemistry, present in numerous approved drugs and bioactive molecules. Nicotinic acid, or pyridine-3-carboxylic acid, and its esters are of particular interest due to their versatile biological activities. The introduction of various substituents on the pyridine ring, such as halogens (e.g., chloro) and alkoxy groups (e.g., methoxy), can significantly modulate the physicochemical properties and pharmacological profile of these compounds. This modulation can influence their interaction with biological targets, leading to a range of effects from anticancer to antimicrobial activities. This guide aims to provide a detailed technical resource on the biological evaluation of compounds structurally related to "this compound."

Anticancer Activity of Related Nicotinic Acid Derivatives

Several studies have highlighted the potential of nicotinic acid derivatives as anticancer agents.[1][2] The proposed mechanisms of action often involve the inhibition of key signaling pathways, induction of apoptosis, and cytotoxic effects against various cancer cell lines.

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the in vitro anticancer activity of various substituted nicotinic acid derivatives against different human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cell population.

| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |

| Compound A | K562 (Leukemia) | Not Specified | 24.99 - 66.78 | [3] |

| Compound B | HCT-15 (Colon) | Not Specified | - | [4] |

| Compound C | PC-3 (Prostate) | Not Specified | - | [4] |

| Compound D | CF-295 (Unknown) | Not Specified | - | [4] |

| Compound 5c | HCT-15 (Colon) | Not Specified | Potent | [4] |

| Compound 5c | PC-3 (Prostate) | Not Specified | Potent | [4] |

| Compound 6c | K562 (Leukemia) | Not Specified | Maximum Activity | [3] |

Note: Specific IC50 values for compounds B, C, D, 5c, and 6c were not provided in the source material, but their significant activity was noted.

Experimental Protocol: MTT Cell Viability Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.

Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye, MTT, to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.

Methodology:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The test compounds, including "this compound" analogs, are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the vehicle.

-

Incubation: The plates are incubated for a period of 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for another 2-4 hours.

-

Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Signaling Pathway Visualization

Many anticancer agents exert their effects by modulating cellular signaling pathways. While the specific pathway for "this compound" is not defined, a general representation of a hypothetical apoptosis induction pathway is provided below.

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Methyl 5-chloro-6-methoxynicotinate: A Versatile Synthetic Building Block for Drug Discovery

Introduction

Methyl 5-chloro-6-methoxynicotinate is a halogenated pyridine derivative that serves as a valuable and versatile building block in synthetic organic and medicinal chemistry. Its unique substitution pattern, featuring a reactive chlorine atom, a nucleophilic methoxy group, and an ester functionality, allows for diverse chemical transformations. This makes it an attractive scaffold for the synthesis of a wide range of biologically active molecules, particularly in the development of novel therapeutics targeting kinases and G-protein coupled receptors (GPCRs). This application note provides a detailed overview of its synthesis, key chemical transformations, and its application in the synthesis of bioactive compounds, supported by experimental protocols and quantitative data.

Physicochemical Properties

| Property | Value |

| IUPAC Name | methyl 5-chloro-6-methoxypyridine-3-carboxylate |

| CAS Number | 220656-93-9 |

| Molecular Formula | C₈H₈ClNO₃ |

| Molecular Weight | 201.61 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. |

Synthesis of this compound